6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione
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Overview
Description
6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione typically involves the bromination of 1,3-dimethylquinazoline-2,4(1H,3H)-dione. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 6-position.
Industrial Production Methods
Industrial production methods would likely involve large-scale bromination reactions with optimized conditions for yield and purity. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved would be specific to the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethylquinazoline-2,4(1H,3H)-dione: The parent compound without the bromine substitution.
6-chloro-1,3-dimethylquinazoline-2,4(1H,3H)-dione: A similar compound with a chlorine atom instead of bromine.
6-fluoro-1,3-dimethylquinazoline-2,4(1H,3H)-dione: A similar compound with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom at the 6-position can influence the compound’s reactivity and biological activity. Bromine is a larger atom compared to chlorine and fluorine, which can affect the compound’s interactions with biological targets and its overall properties.
Properties
IUPAC Name |
6-bromo-1,3-dimethylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-12-8-4-3-6(11)5-7(8)9(14)13(2)10(12)15/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSNYLHKLUUNQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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